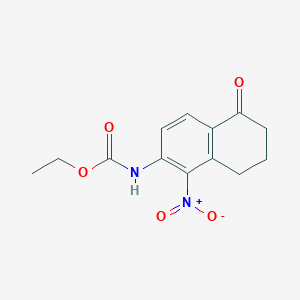![molecular formula C7H3ClOS2 B13884902 Thieno[3,2-b]thiophene-5-carbonyl chloride](/img/structure/B13884902.png)
Thieno[3,2-b]thiophene-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,2-b]thiophene-5-carbonyl chloride is a heterocyclic compound that features a fused ring system composed of two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-5-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromothiophene with a suitable carbonyl compound, followed by cyclization to form the thieno[3,2-b]thiophene core . The carbonyl chloride functionality can then be introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of bases such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Amides, Esters, and Thioesters: Formed through substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Dihydro Derivatives: Produced via reduction reactions.
Scientific Research Applications
Thieno[3,2-b]thiophene-5-carbonyl chloride has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: Employed in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-5-carbonyl chloride in various applications is primarily related to its electronic properties. The fused thiophene rings provide a stable, electron-rich structure that can interact with molecular targets through π-π stacking and other non-covalent interactions. In organic electronics, this compound facilitates charge transport and enhances the performance of electronic devices .
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-b]thiophene
- Thieno[3,4-b]thiophene
- Thieno[3,4-c]thiophene
Uniqueness
Thieno[3,2-b]thiophene-5-carbonyl chloride is unique due to its specific ring fusion pattern, which imparts distinct electronic properties compared to other thienothiophene isomers. This uniqueness makes it particularly valuable in applications requiring precise electronic characteristics .
Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClOS2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOGMGVRWBGANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
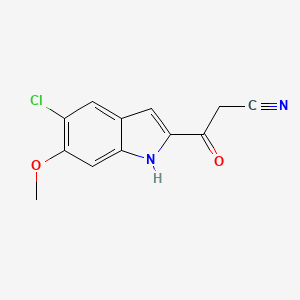
![Methyl 2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoate](/img/structure/B13884840.png)
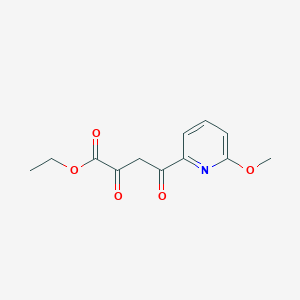
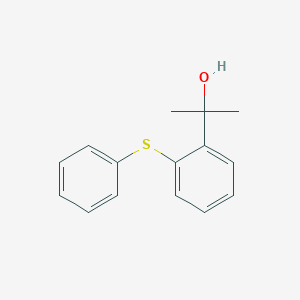
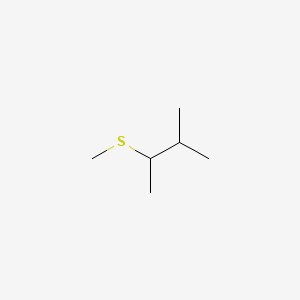
![Methyl 5-[2-oxo-2-(phenylamino)ethyl]benzo[b]thiophene-2-carboxylate](/img/structure/B13884870.png)
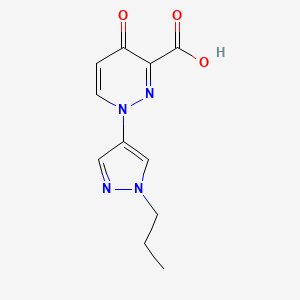
![1-[3-(4-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13884883.png)
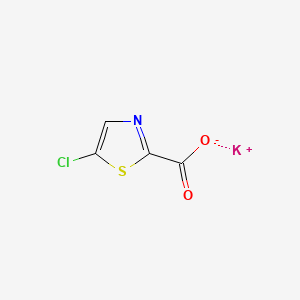
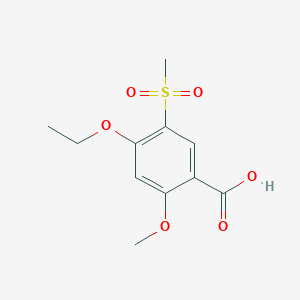
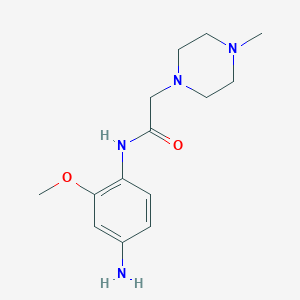
![6-amino-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13884898.png)
![2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one](/img/structure/B13884903.png)
